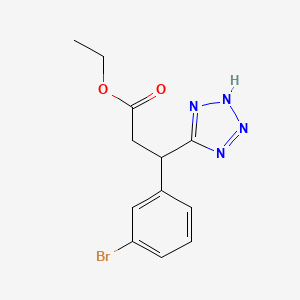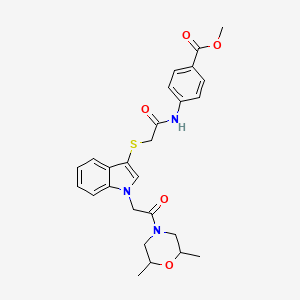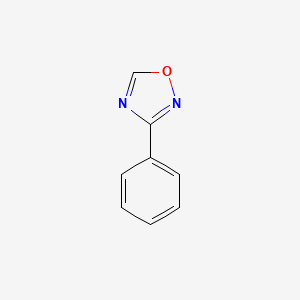![molecular formula C18H27N3O B2793726 N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide CAS No. 2094574-43-1](/img/structure/B2793726.png)
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. CTAP has been used to study the role of the mu-opioid receptor in a variety of physiological and pathological processes, including pain, addiction, and depression.
Mécanisme D'action
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as enkephalins and beta-endorphin. This results in a reduction in the analgesic effects of opioids, as well as a decrease in the reward and reinforcing effects of opioids.
Biochemical and Physiological Effects:
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids, as well as the reward and reinforcing effects of opioids. N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has also been shown to reduce the development of opioid tolerance and dependence. In addition, N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other opioid receptors. This allows researchers to study the specific role of the mu-opioid receptor in various physiological and pathological processes. However, one limitation of using N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide is that it is not a clinically approved drug, meaning that its effects in humans are not well understood.
Orientations Futures
There are a number of future directions for research involving N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide. One area of research is the development of novel opioid analgesics that do not produce tolerance or dependence. N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been used to study the mechanisms underlying opioid tolerance and dependence, and this knowledge could be used to develop new drugs that are more effective and less addictive than current opioid analgesics. Another area of research is the development of new treatments for addiction and depression. N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been shown to have antidepressant-like effects in animal models of depression, and this knowledge could be used to develop new treatments for depression that do not produce the side effects associated with current antidepressants.
Méthodes De Synthèse
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-(1-cyano-1,2,2-trimethylpropyl)prop-2-enamide with 3-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting imine with sodium borohydride.
Applications De Recherche Scientifique
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to investigate the mechanisms underlying opioid tolerance, dependence, and withdrawal, as well as the analgesic effects of opioids. N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has also been used to study the role of the mu-opioid receptor in addiction and depression.
Propriétés
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-3-[3-(dimethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-17(2,3)18(4,13-19)20-16(22)11-10-14-8-7-9-15(12-14)21(5)6/h7-9,12H,10-11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMMLFPNGQBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CCC1=CC(=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)


![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)


![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2793656.png)


![4-{[1-(4-chloro-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2793660.png)
![1,4,5-Triazatricyclo[5.2.2.0^{2,6}]undeca-2,5-diene hydrochloride](/img/structure/B2793661.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2793665.png)